

Technical Support Center: OTS186935 Trihydrochloride In Vivo Administration

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Compound of Interest

Compound Name: OTS186935 trihydrochloride

Cat. No.: B15073903

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **OTS186935 trihydrochloride** in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the established and validated method for in vivo delivery of OTS186935 trihydrochloride?

The primary and published method for in vivo administration of **OTS186935 trihydrochloride** is intravenous (IV) injection.^{[1][2][3]} This route has been shown to be effective in mouse xenograft models, leading to significant tumor growth inhibition without notable toxicity.^{[1][2][3]}

Q2: What are the recommended dosages for intravenous administration?

In published studies using mouse xenograft models of breast and lung cancer, dosages of 10 mg/kg and 25 mg/kg administered once daily for 14 days have been shown to be effective.^{[1][2][3]} These dosages resulted in tumor growth inhibition of 42.6% and 60.8%, respectively.^[1]

Q3: Are there alternative delivery methods to intravenous injection?

While intravenous injection is the validated method, alternative formulations for oral and intraperitoneal (IP) administration have been proposed.^[2] These formulations aim to provide options for researchers based on their experimental needs and animal models. However, the in

vivo efficacy and pharmacokinetics of these alternative routes have not been extensively documented in peer-reviewed literature.

Q4: What are the suggested formulations for oral and intraperitoneal administration?

Several formulations are suggested for oral and intraperitoneal delivery, including a suspended solution and clear solutions.^[2] It is recommended to prepare these fresh on the day of use.^[2]

Q5: What is the solubility of **OTS186935 trihydrochloride**?

The solubility of OTS186935 hydrochloride is reported to be 25 mg/mL in DMSO and 50 mg/mL in water, both requiring sonication to achieve dissolution.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in the formulation during preparation.	- Incomplete dissolution of the compound. - Temperature fluctuations. - Incorrect solvent ratios.	- Use sonication to aid dissolution, especially when preparing stock solutions in DMSO or water. [2] - Prepare the formulation fresh on the day of the experiment. [2] - Ensure the solvents are added sequentially and mixed thoroughly at each step as per the protocol. [2]
Animal distress or adverse events post-injection.	- High concentration of DMSO or other solvents. - Formulation not at physiological pH. - Injection volume too large for the animal. - Rapid injection rate.	- Adhere to the recommended solvent percentages in the formulation. - Adjust the pH of the final formulation to be as close to physiological pH as possible. - Follow the guidelines for maximum administration volumes based on the animal's weight and the route of administration. [4] - For intravenous injections, administer the solution slowly.

Lack of efficacy with alternative delivery routes (Oral/IP).	- Poor bioavailability via the chosen route. - Degradation of the compound in the gastrointestinal tract (for oral administration). - Suboptimal formulation leading to poor absorption.	- Consider conducting a pilot pharmacokinetic study to determine the bioavailability of OTS186935 with the chosen alternative route and formulation. - If oral administration is not effective, consider intraperitoneal injection which generally has a higher absorption rate.[4] - Re-evaluate the formulation; a clear solution may offer better absorption than a suspension.
Difficulty in achieving the desired concentration.	- Limited solubility of the compound in the chosen vehicle.	- Refer to the solubility data and consider using a co-solvent system as suggested in the alternative formulations. [2] - For the SBE- β -CD formulation, ensure the SBE- β -CD is fully dissolved in saline before adding the DMSO stock.[2]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Intravenous OTS186935

Animal Model	Dosage	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
MDA-MB-231 Breast Cancer Xenograft	10 mg/kg	Once daily for 14 days	42.6%	[1]
A549 Lung Cancer Xenograft	25 mg/kg	Once daily for 14 days	60.8%	[1]

Table 2: Suggested Formulations for Alternative Delivery Routes

Route	Formulation Composition	Final Concentration	Solution Type	Reference
Oral / IP	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.08 mg/mL	Suspended	[2]
Oral / IP	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL	Clear	[2]
Oral / IP	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Clear	[2]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration

- Preparation of Formulation:
 - Dissolve **OTS186935 trihydrochloride** in a vehicle of 5% glucose solution and 0.9% sodium chloride injection to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 10 mL/kg, the concentration would be 1 mg/mL).[1]
 - Ensure the solution is clear and free of particulates. Gentle warming and vortexing may be used to aid dissolution.
- Animal Dosing:
 - Administer the formulation via tail vein injection.[1]
 - The administration volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).[1]
 - Administer the dose once daily for the duration of the study (e.g., 14 days).[1]

Protocol 2: Oral/Intraperitoneal (IP) Administration (Suspended Solution)

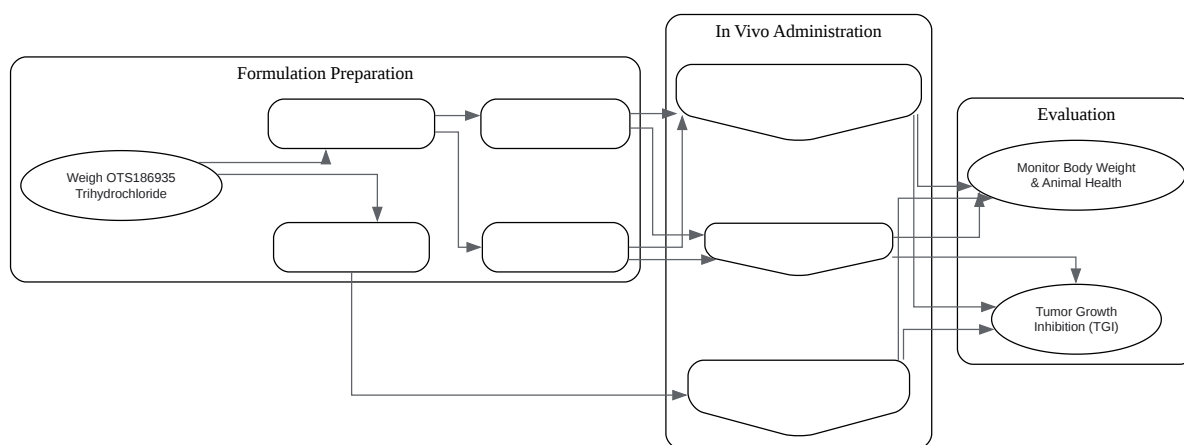
- Preparation of Formulation:
 - Prepare a stock solution of OTS186935 in DMSO (e.g., 20.8 mg/mL).[2]
 - In a separate tube, add 400 μ L of PEG300.
 - Add 100 μ L of the DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix until uniform.
 - Add 450 μ L of saline to bring the total volume to 1 mL. This results in a 2.08 mg/mL suspended solution.[2]
 - Use sonication if precipitation occurs.[2]
- Animal Dosing:
 - For oral administration, use an appropriate gavage needle.
 - For intraperitoneal injection, use a 25-27 gauge needle.[4]
 - The administration volume should be based on the animal's weight and the desired dosage.

Protocol 3: Oral/Intraperitoneal (IP) Administration (Clear Solution with SBE- β -CD)

- Preparation of Formulation:
 - Prepare a 20% (w/v) solution of SBE- β -CD in saline.
 - Prepare a stock solution of OTS186935 in DMSO (e.g., 20.8 mg/mL).[2]
 - In a separate tube, add 900 μ L of the 20% SBE- β -CD in saline solution.

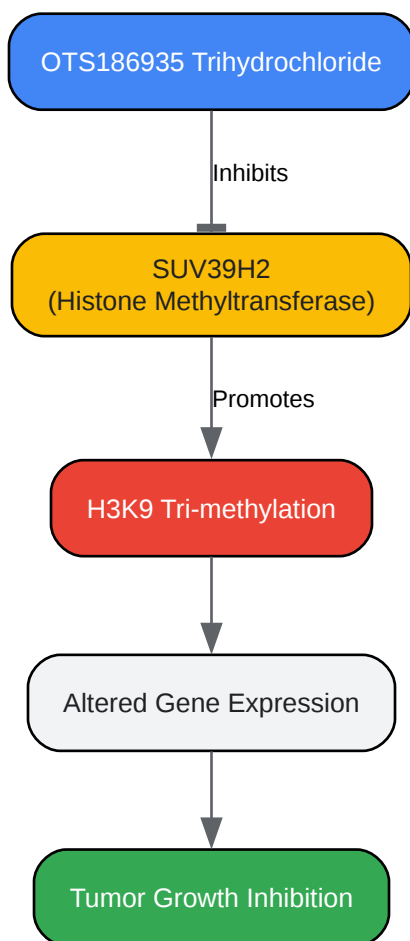
- Add 100 μ L of the DMSO stock solution to the SBE- β -CD solution and mix thoroughly to obtain a clear solution with a concentration of ≥ 2.08 mg/mL.[2]
- Animal Dosing:
 - Follow the dosing procedures outlined in Protocol 2.

Visualizations



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Caption: Experimental workflow for in vivo delivery of OTS186935.



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Caption: Simplified signaling pathway of OTS186935 action.

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